Cas no 31883-16-6 (5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone)

5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone 化学的及び物理的性質
名前と識別子
-
- 5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone
- 4(1H)-Pyridinone,5-hydroxy-2-(hydroxymethyl)-
- 5-HYDROXY-2-(HYDROXYMETHYL)-4-PYRIDONE
- 2-HYDROXYMETHYL-5-HYDROXY-4-PYRIDONE
- 3-hydroxy-6-hydroxymethyl-4-pyridone
- 5-hydroxy-2-hydroxymethyl-1H-pyridin-4-one
- 5-hydroxy-2-hydroxymethyl-4-pyridone
- 6-hydroxymethyl-3-hydroxy-4-pyridinone
- DIHYDROXYMETHYLPYRIDONE
- 736088-02-1
- DTXSID90185734
- NSC 68955
- 31883-16-6
- F53447
- AKOS016002018
- SCHEMBL7934352
- 5-hydroxy-2-hydroxymethylpyridin-4(1h)-one
- 6-(Hydroxymethyl)pyridine-3,4-diol, AldrichCPR
- SCHEMBL10285565
- MFCD08059713
- SB84969
- 6-(Hydroxymethyl)-3,4-pyridinediol
- NSC68955
- CHEMBL4779135
- SB54475
- FT-0753824
- CS-0233520
- EN300-134197
- 4(1H)-Pyridone, 5-hydroxy-2-(hydroxymethyl)-
- NCIOpen2_000607
- 4(1H)-Pyridinone, 5-hydroxy-2-(hydroxymethyl)-
- NZRGARKXMKFZDU-UHFFFAOYSA-N
- BS-36221
- 6-(Hydroxymethyl)pyridine-3,4-diol
- 5-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one
- NSC-68955
- AKOS006280313
- Z3003010756
- DA-18607
- 3,4-Pyridinediol,6-(hydroxymethyl)-
-
- MDL: MFCD04972076
- インチ: InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-2,8,10H,3H2,(H,7,9)
- InChIKey: NZRGARKXMKFZDU-UHFFFAOYSA-N
- SMILES: OC1=CNC(CO)=CC1=O
計算された属性
- 精确分子量: 141.04300
- 同位素质量: 141.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- XLogP3: -0.9
じっけんとくせい
- PSA: 73.32000
- LogP: -0.42720
5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone Security Information
5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D522694-1g |
5-Hydroxy-2-(hydroxyMethyl)pyridin-4(1H)-one |
31883-16-6 | 97% | 1g |
$1635 | 2024-05-24 | |
Chemenu | CM171566-1g |
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one |
31883-16-6 | 95% | 1g |
$705 | 2023-01-02 | |
eNovation Chemicals LLC | D522694-1g |
5-Hydroxy-2-(hydroxyMethyl)pyridin-4(1H)-one |
31883-16-6 | 97% | 1g |
$1099 | 2025-02-28 | |
eNovation Chemicals LLC | D522694-1g |
5-Hydroxy-2-(hydroxyMethyl)pyridin-4(1H)-one |
31883-16-6 | 97% | 1g |
$1099 | 2025-02-18 | |
Chemenu | CM171566-1g |
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one |
31883-16-6 | 95% | 1g |
$729 | 2021-08-05 | |
Alichem | A029181680-1g |
5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one |
31883-16-6 | 95% | 1g |
$640.56 | 2023-09-02 |
5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinoneに関する追加情報
5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone (CAS No. 31883-16-6): A Comprehensive Overview in Modern Chemical and Biomedical Research
5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone, identified by its Chemical Abstracts Service registry number CAS No. 31883-16-6, is a heterocyclic organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its pyridinone core structure, exhibits a unique combination of functional groups that make it a versatile intermediate in the development of novel therapeutic agents. The presence of both hydroxyl and hydroxymethyl substituents imparts distinct reactivity, enabling its participation in a wide array of chemical transformations relevant to drug discovery and synthetic methodologies.
The pyridinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting various biological pathways. Its stability and compatibility with diverse functional groups make it an attractive building block for designing compounds with enhanced pharmacological properties. Recent advancements in computational chemistry and high-throughput screening have further highlighted the potential of 5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone as a scaffold for identifying lead compounds with therapeutic efficacy.
In the realm of biomedical research, the compound has been explored for its potential applications in modulating enzyme activity and interacting with biological targets. Studies have demonstrated its role as a precursor in synthesizing molecules that exhibit inhibitory effects on enzymes involved in inflammatory pathways. The hydroxyl and hydroxymethyl groups within its structure allow for facile derivatization, enabling the creation of libraries of analogs with tailored biological activities. This flexibility has been exploited in recent research to develop novel inhibitors of kinases and other enzymes implicated in chronic diseases.
One particularly intriguing aspect of 5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone is its ability to participate in metal coordination, a property that has been leveraged in the development of metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have applications ranging from gas storage and separation to catalysis and sensing. The compound’s chelating capabilities make it an effective ligand for transition metals, facilitating the design of catalysts with improved selectivity and efficiency. Such innovations underscore the compound’s significance beyond traditional pharmaceutical applications.
The synthesis of 5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone itself presents an interesting challenge due to the need to carefully control regioselectivity and stereochemistry. Modern synthetic approaches often employ transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, to construct the pyridinone core efficiently. Additionally, biocatalytic methods have been explored as sustainable alternatives, offering environmentally friendly routes to this valuable intermediate. These advancements reflect the broader trend toward greener chemistry practices within the pharmaceutical industry.
Recent publications highlight the compound’s role in developing antiviral agents. The structural motif of 5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone has been incorporated into molecules designed to interfere with viral replication mechanisms. By targeting specific viral enzymes or host factors, these derivatives offer promising leads for treating emerging infectious diseases. The adaptability of this scaffold allows for rapid optimization against evolving viral strains, making it a valuable asset in antiviral drug development pipelines.
The compound’s potential extends to anticancer research as well. Its ability to induce apoptosis or inhibit proliferation in cancer cells has been demonstrated in preclinical studies. Researchers have synthesized derivatives that selectively target tumor cells while minimizing toxicity to healthy tissues. The hydroxymethyl group, in particular, has been shown to enhance bioavailability, ensuring that the active species reaches its target site effectively. Such findings position 5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone as a key component in next-generation anticancer therapies.
In conclusion, 5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone (CAS No. 31883-16-6) represents a fascinating molecule with broad applications across chemical synthesis and biomedical research. Its unique structural features enable diverse functionalization, making it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.
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